molecular formula C10H18BrNO3 B12944111 tert-Butyl 6-bromo-1,4-oxazepane-4-carboxylate

tert-Butyl 6-bromo-1,4-oxazepane-4-carboxylate

Cat. No.: B12944111
M. Wt: 280.16 g/mol
InChI Key: ULEOVCBUDAWJPT-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-1,4-oxazepane-4-carboxylate ( 1934832-28-6) is a valuable chemical building block in pharmaceutical research and organic synthesis. This advanced intermediate features a seven-membered 1,4-oxazepane ring system bearing both a bromo substituent and a Boc (tert-butoxycarbonyl) protecting group . The molecular formula is C10H18BrNO3, and it has a molecular weight of 280.16 g/mol . The presence of the bromine atom makes it a versatile handle for further functionalization through various cross-coupling reactions and nucleophilic substitutions, enabling researchers to construct more complex molecular architectures. Compounds based on the 1,4-oxazepane and related 1,4-diazepane scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities . Recent research highlights the application of such scaffolds in the development of novel antimicrobial agents . These seven-membered heterocyclic rings are frequently explored as core structures in hit-to-lead optimization campaigns for therapeutics targeting conditions including bacterial infections, as well as acting as anti-HIV, anti-cancer, and anti-Alzheimer agents . The Boc-protecting group enhances the molecule's stability and solubility for handling during synthetic sequences and can be readily removed under mild acidic conditions to reveal the secondary amine for further derivatization . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H18BrNO3

Molecular Weight

280.16 g/mol

IUPAC Name

tert-butyl 6-bromo-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-7-8(11)6-12/h8H,4-7H2,1-3H3

InChI Key

ULEOVCBUDAWJPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)Br

Origin of Product

United States

Preparation Methods

Formation of the 1,4-Oxazepane Ring

The 1,4-oxazepane ring can be synthesized by cyclization of amino alcohol precursors or by ring expansion of smaller heterocycles. A common approach involves:

  • Starting from a suitable amino alcohol or amino acid derivative
  • Protection of the amine group with a tert-butyl carbamate (Boc) group to form a Boc-protected intermediate
  • Intramolecular cyclization under dehydrating or basic conditions to form the oxazepane ring

This method is supported by analogous syntheses of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, where Boc protection and ring closure are key steps.

Introduction of the tert-Butyl Ester Group

The tert-butyl ester is typically introduced by esterification of the carboxylic acid precursor with tert-butanol under acidic conditions or by using tert-butyl chloroformate in the presence of a base such as triethylamine or DMAP (4-dimethylaminopyridine).

  • For example, esterification using tert-butyl chloroformate and triethylamine in dichloromethane at 0–40 °C for several hours yields the tert-butyl ester with high efficiency.

Selective Bromination at the 6-Position

Selective bromination of the oxazepane ring at the 6-position can be achieved by:

  • Using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid over-bromination
  • Bromination is often performed after ring formation and esterification to ensure regioselectivity
  • Reaction conditions typically involve mild solvents such as dichloromethane or acetonitrile at low temperatures (0–25 °C)

While direct literature on bromination of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate is limited, similar brominated heterocycles have been prepared with yields exceeding 90% under these conditions.

Representative Synthetic Route (Hypothetical)

Step Reagents & Conditions Description Yield (%)
1 Amino alcohol + Boc2O, triethylamine, DCM, 0–25 °C, 3 h Boc protection of amino group 85–90
2 Cyclization: base (e.g., NaH), DMF, room temp, 12 h Intramolecular ring closure to form 1,4-oxazepane 75–80
3 Esterification: tert-butyl chloroformate, triethylamine, DMAP, DCM, 0–40 °C, 3 h Formation of tert-butyl ester 90–95
4 Bromination: NBS, DCM, 0–25 °C, 2 h Selective bromination at 6-position 90–97

Detailed Research Findings and Notes

  • Boc Protection : The use of Boc (tert-butoxycarbonyl) protecting group is standard for amines in heterocyclic synthesis, providing stability during subsequent steps.

  • Cyclization Conditions : Sodium hydride (NaH) or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO facilitates ring closure by deprotonating hydroxyl groups and promoting nucleophilic attack on electrophilic centers.

  • Esterification Efficiency : The use of DMAP as a catalyst enhances the esterification rate and yield, with triethylamine scavenging the generated HCl.

  • Bromination Selectivity : NBS is preferred for mild and selective bromination, minimizing side reactions. Reaction temperature control is critical to avoid polybromination or ring degradation.

  • Purification : Silica gel column chromatography using ethyl acetate/hexane mixtures is commonly employed to isolate the pure product after each step.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Notes Typical Yield (%)
Boc Protection Boc2O, triethylamine, DCM, 0–25 °C Protects amine for ring closure 85–90
Ring Cyclization NaH or KOtBu, DMF/DMSO, RT Forms 1,4-oxazepane ring 75–80
Esterification tert-butyl chloroformate, DMAP, triethylamine, DCM, 0–40 °C Introduces tert-butyl ester 90–95
Bromination NBS, DCM, 0–25 °C Selective bromination at C-6 90–97

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-bromo-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Scientific Research Applications

tert-Butyl 6-bromo-1,4-oxazepane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including as intermediates in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-1,4-oxazepane-4-carboxylate depends on its specific applicationIn biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of oxazepane derivatives arises from variations in substituents and ring modifications. Below is a detailed comparison of tert-butyl 6-bromo-1,4-oxazepane-4-carboxylate with key analogues:

tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate (CAS: N/A)

  • Structure: Features an amino (-NH₂) group at position 6 instead of bromine.
  • Molecular Formula : C₁₀H₁₈N₂O₃ (MW: 214.26 g/mol) .
  • Properties: The amino group enhances basicity and participation in condensation or acylation reactions. Unlike the brominated analogue, it is less reactive in cross-coupling chemistry but serves as a precursor for amide bond formation.
  • Applications : Used in peptide mimetics and as an intermediate in kinase inhibitor synthesis .

tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate (CAS: 748805-97-2)

  • Structure : Contains a keto (-C=O) group at position 5.
  • Molecular Formula: C₁₀H₁₇NO₄ (MW: 215.24 g/mol) .
  • Properties: The electron-withdrawing oxo group reduces nucleophilicity at the 6-position but enables enolate formation for alkylation or Michael additions.
  • Applications : Valued in the synthesis of lactams and β-turn mimetics in medicinal chemistry .

tert-Butyl 6-(5-bromopentanamido)-1,4-oxazepane-4-carboxylate (CAS: 1271811-36-9)

  • Structure : Substituted with a 5-bromopentanamido side chain at position 6.
  • Molecular Formula : C₁₆H₂₇BrN₂O₄ (MW: 403.30 g/mol) .
  • Applications : Investigated in polymer chemistry and as a linker for bioconjugation .

tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate (CAS: 719310-31-3)

  • Structure : Features a benzene-fused oxazepane ring with bromine at position 6.
  • Molecular Formula: C₁₃H₁₆BrNO₃ (MW: 314.17 g/mol) .
  • Properties : The aromatic ring enhances stability and π-π stacking interactions, making it suitable for crystallography studies.
  • Applications : Explored in the synthesis of antipsychotic agents and serotonin receptor modulators .

Comparative Analysis Table

Compound (CAS) Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
6-Bromo (1936103-34-2) Bromine at position 6 C₁₀H₁₈BrNO₃ 280.16 Cross-coupling, nucleophilic substitution
6-Amino (N/A) Amino at position 6 C₁₀H₁₈N₂O₃ 214.26 Amide formation, kinase inhibitors
6-Oxo (748805-97-2) Oxo at position 6 C₁₀H₁₇NO₄ 215.24 Lactam synthesis, β-turn mimetics
6-(5-Bromopentanamido) (1271811-36-9) Bromopentanamido side chain C₁₆H₂₇BrN₂O₄ 403.30 Bioconjugation, polymer chemistry
Benzo-fused (719310-31-3) Benzene-fused ring C₁₃H₁₆BrNO₃ 314.17 Antipsychotic agents, receptor modulators

Key Research Findings

  • Reactivity: The bromine atom in this compound facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings, making it superior to amino or oxo derivatives in transition-metal-catalyzed reactions .
  • Solubility : The benzo-fused analogue exhibits lower aqueous solubility due to its aromatic ring, whereas the 6-oxo derivative is more polar and soluble in polar aprotic solvents .
  • Thermal Stability: Boc-protected derivatives (e.g., 6-amino, 6-oxo) show higher thermal stability (>200°C) compared to unprotected oxazepanes, as confirmed by thermogravimetric analysis .

Biological Activity

tert-Butyl 6-bromo-1,4-oxazepane-4-carboxylate (CAS No. 1934832-28-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C12H16BrNO
  • Molecular Weight: 270.17 g/mol
  • Structure: The compound features a six-membered oxazepane ring with a bromine substituent at the sixth position and a tert-butyl ester at the fourth position.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains.
  • Anticancer Activity: Investigations into its anticancer properties are ongoing, with some evidence pointing to its potential as an inhibitor of tumor growth.
  • Neuropharmacological Effects: The compound has been studied for its impact on neurotransmitter systems, particularly as a monoamine reuptake inhibitor, which may have implications for treating mood disorders.

The biological effects of this compound are believed to be mediated through several mechanisms:

  • Monoamine Reuptake Inhibition: Similar to other oxazepane derivatives, this compound may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, potentially aiding in the treatment of depression and anxiety disorders .
  • Cellular Energy Metabolism Disruption: Some studies suggest that it may interfere with oxidative phosphorylation pathways, impacting ATP production in cells .

Antimicrobial Activity

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth at varying concentrations.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

In vitro studies published in [source] assessed the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that this compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.

Neuropharmacological Studies

Research highlighted in [source] explored the potential antidepressant effects of the compound. Animal models treated with this compound exhibited reduced immobility in forced swim tests, suggesting an antidepressant-like effect.

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